Oxapropanium iodide

Description

Historical Trajectories of Cholinergic Agent Research and Oxapropanium (B1215652) Iodide

Research into cholinergic agents, compounds that interact with the acetylcholine (B1216132) neurotransmitter system, has a long history aimed at understanding neurotransmission and developing therapeutic interventions. Oxapropanium iodide is situated within this historical trajectory, having been investigated for its potential effects on the cholinergic system. It has been identified as a synthetic cholinomimetic and studied for potential agonist activity at muscarinic acetylcholine receptors, specifically M1 and M3 subtypes epa.gov.

The compound is recognized internationally, listed among pharmaceutical substances with International Nonproprietary Names (INN) by the World Health Organization (WHO). It is categorized under the "-onium" stem, which is designated for quaternary ammonium (B1175870) compounds, including neuromuscular blocking agents and peripheral cholinergic antagonists nih.govalfa-chemistry.com. Its inclusion in such lists underscores its historical relevance and study within the pharmacological landscape. This compound is also known by the synonym Dilvasene wikidata.org. Historically, it has appeared in various contexts related to drug classification and potential therapeutic applications, as seen in customs tariffs and patent documents listing it alongside other cholinergic agents and quaternary ammonium compounds nih.gov.

Academic Significance of Quaternary Ammonium Compounds within Chemical Biology

Quaternary ammonium compounds are a class of organic molecules characterized by a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge. This fixed positive charge is a critical determinant of their chemical and biological properties. In chemical biology, the significance of quaternary ammonium compounds lies in their ability to engage in electrostatic interactions with negatively charged biological molecules and their limited ability to cross biological membranes dueating to their charge.

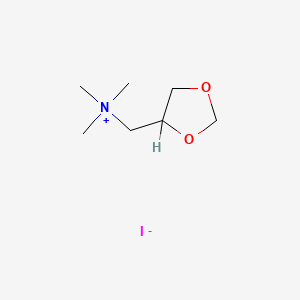

This compound exemplifies the academic interest in quaternary ammonium compounds. Its structure includes a 1,3-dioxolane (B20135) ring attached to a trimethylammonium iodide group. The presence of the quaternary ammonium center dictates its interaction profile with biological targets, such as ion channels and receptors involved in cholinergic signaling. Furthermore, the compound exists in two enantiomeric forms, (+)- and (-)-oxapropanium iodide, due to the chiral center within the 1,3-dioxolane ring. The study of these enantiomers is significant in chemical biology for understanding stereoselectivity in drug-receptor interactions and metabolic processes. Research involving this compound, like other quaternary ammonium compounds, contributes to the broader understanding of how charge and stereochemistry influence the behavior of molecules in biological systems, including investigations into drug delivery systems where the properties of quaternary ammonium compounds are leveraged nih.gov.

The chemical identifiers and properties of this compound are detailed in academic databases.

| Property | Value | Source |

| PubChem CID | 10939 | wikidata.org |

| Molecular Formula | C₇H₁₆INO₂ | wikidata.org |

| IUPAC Name | 1,3-dioxolan-4-ylmethyl(trimethyl)azanium;iodide | wikidata.org |

| Molecular Weight | 273.11 g/mol | wikidata.org |

| Synonyms | Dilvasene, (1,3-Dioxolan-4-ylmethyl)trimethylammonium iodide, etc. | wikidata.org |

Detailed research findings on this compound often focus on its interactions with cholinergic receptors. Studies have explored its potential as an agonist for muscarinic acetylcholine receptors, contributing to the understanding of receptor binding and activation mechanisms within the cholinergic system epa.gov.

Structure

2D Structure

Properties

IUPAC Name |

1,3-dioxolan-4-ylmethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.HI/c1-8(2,3)4-7-5-9-6-10-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWAEQCLIWVOMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1COCO1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968971 | |

| Record name | (1,3-Dioxolan-4-yl)-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-66-2, 21795-55-1, 21795-56-2 | |

| Record name | 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxapropanium iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxapropanium iodide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxapropanium iodide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,3-Dioxolan-4-yl)-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPROPANIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F725G9N2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAPROPANIUM IODIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394VJ1Y9QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXAPROPANIUM IODIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5369EVS45X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Green Chemistry Paradigms for Oxapropanium Iodide

Established Synthetic Pathways for Oxapropanium (B1215652) Iodide and its Analogues

The primary method for synthesizing quaternary ammonium (B1175870) salts, including Oxapropanium iodide, is through the quaternization of a tertiary amine with an alkyl halide. This nucleophilic substitution reaction, often referred to as the Menshutkin reaction, is a well-established and widely utilized pathway. In the specific case of this compound, the synthesis would logically involve the reaction of trimethylamine (B31210) with a suitable iodinated precursor, namely 4-(iodomethyl)-1,3-dioxolane.

The general reaction scheme is as follows: (CH₃)₃N + I-CH₂-(C₃H₅O₂) → [(CH₃)₃N-CH₂-(C₃H₅O₂)]⁺I⁻

This reaction is typically carried out in a suitable solvent, and the resulting quaternary ammonium iodide precipitates out of the solution or is isolated after solvent removal. The synthesis of the precursor, 4-(iodomethyl)-1,3-dioxolane, can be achieved from commercially available starting materials such as epichlorohydrin (B41342) or glycerol.

Analogues of this compound can be synthesized by varying either the tertiary amine or the alkyl iodide. For instance, using a different trialkylamine would result in a different substitution pattern on the nitrogen atom, while modifying the 1,3-dioxolane (B20135) moiety would lead to structural analogues with different cyclic acetal (B89532) groups. The synthesis of various 1,3-dioxolanes has been reported, often involving the reaction of an aldehyde or ketone with a diol in the presence of an acid catalyst. nih.govmdpi.com

The synthesis of quaternary ammonium salts can be influenced by various factors, including the nature of the alkyl halide, the nucleophilicity of the amine, the solvent, and the reaction temperature. Iodides are generally the most reactive alkyl halides in these reactions, following the trend I > Br > Cl.

Table 1: General Parameters for Quaternary Ammonium Iodide Synthesis

| Parameter | Description | Typical Conditions |

| Reactants | Tertiary amine and Alkyl iodide | Stoichiometric or slight excess of alkyl iodide |

| Solvent | Polar aprotic solvents (e.g., acetonitrile, DMF) or non-polar solvents | Dependent on reactant solubility |

| Temperature | Room temperature to reflux | Varies with reactivity of substrates |

| Reaction Time | Hours to days | Monitored by TLC or other analytical methods |

Innovations in Sustainable Synthesis of Iodide-Containing Chemical Compounds

In recent years, the principles of green chemistry have spurred the development of more environmentally benign and efficient synthetic methods for a wide range of chemical compounds, including those containing iodide. These innovations aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant focus of green chemistry is the replacement of toxic and expensive transition metal catalysts with more sustainable alternatives. For the formation of carbon-iodine bonds, several transition-metal-free methods have emerged. These approaches often utilize readily available and less toxic reagents. rsc.orgacs.org

One prominent strategy involves the use of elemental iodine or iodide salts in combination with an oxidizing agent. This allows for the in-situ generation of electrophilic iodine species that can react with various organic substrates. Such methods avoid the need for pre-functionalized starting materials and often proceed under mild reaction conditions.

Hypervalent iodine compounds have gained considerable attention as versatile and environmentally friendly reagents in organic synthesis. illinois.eduresearchgate.netnih.govtandfonline.com These compounds, in which an iodine atom has an oxidation state higher than +1, can act as powerful oxidizing agents and facilitate a variety of coupling reactions under metal-free conditions. illinois.eduresearchgate.net

In the context of iodide-containing compound synthesis, hypervalent iodine reagents can be used to introduce iodine into organic molecules or to mediate the formation of new bonds where an iodide is a part of the final structure. For example, diaryliodonium salts, a class of hypervalent iodine(III) reagents, can serve as electrophilic arylating agents. nih.gov The reactivity of hypervalent iodine compounds stems from the lability of the bonds to the iodine atom, allowing for facile ligand exchange and reductive elimination. illinois.edu

The use of hypervalent iodine reagents aligns with green chemistry principles as they are generally non-toxic, and their reactions often proceed with high efficiency and selectivity under mild conditions. tandfonline.com

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases, such as an aqueous phase and an organic phase. fzgxjckxxb.comusv.roresearchgate.netlittleflowercollege.edu.in This methodology is particularly well-suited for the synthesis of quaternary ammonium salts, including iodides. fzgxjckxxb.comlittleflowercollege.edu.in

In a typical PTC system for quaternary ammonium iodide synthesis, an aqueous solution of an inorganic iodide salt (e.g., potassium iodide) can be used as the iodide source to react with an organic-soluble substrate. The phase transfer catalyst, often a quaternary ammonium salt itself (like tetrabutylammonium (B224687) bromide), facilitates the transfer of the iodide anion from the aqueous phase to the organic phase, where it can react. littleflowercollege.edu.in

The green aspects of PTC are numerous. It often allows for the use of water as a solvent, reducing the need for volatile organic compounds (VOCs). fzgxjckxxb.com The reactions can frequently be carried out under milder conditions with reduced reaction times and can lead to higher yields and purities, minimizing waste. researchgate.net Furthermore, the catalyst is used in small amounts and can sometimes be recycled. fzgxjckxxb.com

Table 2: Comparison of Conventional vs. PTC Synthesis of Quaternary Ammonium Iodides

| Feature | Conventional Synthesis | Phase Transfer Catalysis |

| Solvent | Often organic solvents | Water or biphasic systems |

| Reagents | Alkyl iodide | Inorganic iodide salt |

| Catalyst | Typically none | Quaternary ammonium/phosphonium salt |

| Conditions | Can be harsh | Often mild |

| Waste | Organic solvent waste | Reduced organic waste |

Photocatalysis, which utilizes light to drive chemical reactions, has emerged as a sustainable and powerful tool in organic synthesis. nih.govrsc.orgnih.gov In recent years, there has been growing interest in using iodine and iodide species in photocatalytic transformations.

Visible-light-mediated photoredox catalysis can generate radical species from iodine-containing precursors under mild conditions. For instance, perfluoroalkyl iodides can be used to generate perfluoroalkyl radicals, which can then participate in various bond-forming reactions. nih.gov This provides a green alternative to traditional methods that may require harsh conditions or toxic reagents.

Furthermore, photocatalytic systems have been developed for the formation of C-N bonds, which are fundamental to the synthesis of quaternary ammonium compounds. nih.govacs.org While direct photocatalytic synthesis of quaternary ammonium iodides is an area of ongoing research, the principles of photocatalysis offer a promising avenue for developing novel, energy-efficient synthetic routes.

The use of alternative energy sources, such as microwave irradiation and ultrasound, can significantly enhance the efficiency and sustainability of chemical synthesis. nih.govresearchgate.netanton-paar.comat.uaekb.egnih.govksu.edu.sa

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields in the synthesis of quaternary ammonium salts. nih.govresearchgate.netanton-paar.com The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer side products. youtube.com Importantly, many microwave-assisted syntheses can be performed under solvent-free conditions, which is a major tenet of green chemistry. nih.govresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Quaternary Ammonium Iodide

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 24 hours | 5 minutes |

| Yield | 78% | 95% |

| Solvent | Acetonitrile | Solvent-free |

| Data derived from a representative synthesis of an indolium iodide salt. nih.gov |

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. ekb.egksu.edu.sa This technique can lead to enhanced reaction rates and yields. nih.gov The application of ultrasound has been explored for the synthesis of various heterocyclic compounds and can be a valuable tool for promoting reactions involving iodide, for instance, in the generation of hypervalent iodine species in situ. ksu.edu.sa Like microwave synthesis, ultrasound-assisted methods can often be performed under milder conditions and with reduced energy consumption compared to conventional heating. ekb.eg

Molecular Mechanisms and Receptor Interactions: in Vitro Experimental Investigations

Advanced Studies on Muscarinic Acetylcholine (B1216132) Receptor Antagonism by Oxapropanium (B1215652) Iodide

Oxapropanium iodide is established as a synthetic muscarinic antagonist, acting to block muscarinic acetylcholine receptors. This blockade inhibits the effects of the parasympathetic nervous system, leading to effects such as smooth muscle relaxation. However, detailed public-domain research specifying its affinity profile across different receptor subtypes is not extensively available.

Subtype Selectivity Profiling and Receptor Binding Kinetics

Comprehensive in vitro studies are required to determine the selectivity of an antagonist for the five muscarinic receptor subtypes (M1-M5). Such studies typically involve radioligand binding assays using cell membranes expressing specific human receptor subtypes to determine the inhibitor constant (Ki) or IC50 values. For muscarinic antagonists, selectivity is often characterized by comparing affinities for M1 (neuronal), M2 (cardiac), and M3 (glandular/smooth muscle) receptors. For instance, the antagonist pirenzepine (B46924) shows selectivity for the M1 receptor, which is critical for its pharmacological profile.

Receptor binding kinetics, which describe the rate of association and dissociation of a ligand with its receptor, are also fundamental to understanding its mechanism of action. These parameters provide insight into the duration of receptor blockade. At present, specific binding affinities (Ki values) and kinetic data for this compound across M1, M2, and M3 receptor subtypes are not detailed in readily available scientific literature.

Functional In Vitro Assays for G-Protein Coupling and Downstream Signaling (e.g., Phosphoinositide Hydrolysis)

Muscarinic receptors are G-protein coupled receptors (GPCRs). M1 and M3 receptors typically couple through Gαq/11 proteins, activating phospholipase C, which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway can be monitored in vitro by measuring the accumulation of inositol phosphates.

Functional assays are essential to confirm that receptor binding translates into a biological effect (or lack thereof, in the case of an antagonist). An antagonist's potency is often quantified by its pA2 value, derived from Schild analysis, which measures the concentration-dependent rightward shift it causes in an agonist's dose-response curve. There is a lack of published studies detailing the effects of this compound in functional in vitro assays measuring G-protein coupling or downstream signaling events like phosphoinositide hydrolysis.

In Vitro Cholinesterase Inhibition Potentials of this compound

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of acetylcholine. Inhibition of these enzymes increases the concentration and duration of action of acetylcholine in the synaptic cleft.

Acetylcholinesterase (AChE) Inhibition Studies

Quaternary ammonium (B1175870) compounds as a chemical class are known to interact with acetylcholinesterase, often acting as reversible, competitive inhibitors at the enzyme's active site. The positively charged quaternary head is crucial for binding to the anionic site of AChE. The potency of such inhibition is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. While the structural features of this compound suggest a potential for AChE interaction, specific in vitro studies quantifying its IC50 or Ki value against this enzyme are not currently available in the scientific literature.

Butyrylcholinesterase (BChE) Inhibition Studies

Butyrylcholinesterase is another key enzyme involved in hydrolyzing choline (B1196258) esters. Selective inhibition of BChE is an area of interest for certain therapeutic applications. Similar to AChE, the inhibitory potential of a compound against BChE is quantified by its IC50 value. Currently, there are no specific published data from in vitro assays detailing the inhibitory activity of this compound against butyrylcholinesterase.

Exploration of Ancillary Receptor and Enzyme Interactions

To fully characterize the pharmacological profile of a compound, it is often screened against a broad panel of other receptors and enzymes to identify any potential off-target or ancillary interactions. Such screening provides crucial information about the compound's selectivity. To date, comprehensive screening data for this compound that would detail its interactions with other receptors or enzymes have not been published.

Computational and Theoretical Approaches to Oxapropanium Iodide Research

Quantum Chemical Analysis of Oxapropanium (B1215652) Iodide and Related Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects. By solving approximations of the Schrödinger equation, these methods can predict geometric structures, electronic properties, and relative stabilities. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to study iodine-containing organic compounds. rsc.orgnih.gov

Quantum chemical methods are used to determine the fundamental electronic structure and energetic properties of oxapropanium iodide and similar chemical entities. Ab initio and DFT approaches are employed to calculate optimized molecular geometries, bond lengths, and bond angles. rsc.orgrsc.org For instance, DFT calculations using the B3LYP hybrid functional with basis sets like 6-311++G(2d,p) have been effectively used to analyze the stability and degradation mechanisms of various quaternary ammonium (B1175870) (QA) cations. nih.gov

These calculations also yield crucial energetic data, such as heats of formation, which are vital for assessing the thermodynamic stability of the compounds. rsc.org The stability profiles of different QA head groups can be computationally evaluated, demonstrating the influence of molecular structure on their chemical stability. nih.gov Such studies provide a foundational understanding of the molecule's intrinsic properties.

Table 1: Calculated Energetic Properties of Selected Iodine Oxides This table presents example data for related iodine-containing species, as specific calculations for this compound are not publicly available. The data illustrates the type of information obtained from quantum chemical calculations.

| Compound | Method | Calculated Heat of Formation (kJ mol⁻¹) at 298 K |

| OIO | Coupled Cluster/DFT | 110.1 |

| I₂O₃ | Coupled Cluster/DFT | 64.0 |

| I₂O₄ | Coupled Cluster/DFT | 111.3 |

| I₂O₅ | Coupled Cluster/DFT | 33.0 |

| Data sourced from quantum chemical studies on iodine oxides. rsc.org |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity and polarizability, while a large gap suggests high kinetic stability. schrodinger.comunlv.edu

DFT calculations are a standard method for computing the energies of these orbitals and the corresponding gap. schrodinger.comunlv.edu For organic molecules, the HOMO-LUMO gap often corresponds to the lowest energy electronic excitation and can be correlated with the wavelengths of light the compound absorbs. schrodinger.com For instance, in studies of quaternary ammonium cations, a higher LUMO energy has been qualitatively correlated with greater alkaline stability. nih.gov This analysis is crucial for predicting the behavior of this compound in various chemical environments.

Table 2: Example HOMO-LUMO Gap Calculations for Organic Molecules This table provides illustrative data on how computational methods are used to determine frontier orbital energies for organic compounds.

| Molecule Type | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Conjugated Polymer | Electrochemical/Optical | -4.88 | -3.59 | 1.29 |

| Alkyl Viologen | Cyclic Voltammetry/AM1 | - | - | 4.86 - 5.02 |

| Quinoidal Molecule | DFT | - | - | 0.99 - 1.09 |

| Data compiled from studies on various organic electronic materials. nih.govresearchgate.net |

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. uni-muenchen.dewikipedia.org This technique partitions the total electron density among the constituent atoms based on the contribution of their basis functions to the molecular orbitals. mpg.de The resulting atomic charges provide valuable insights into the electrostatic potential surface of the molecule, highlighting electrophilic and nucleophilic sites. researchgate.net

This analysis is particularly useful for understanding non-covalent interactions, such as those between the oxapropanium cation and the iodide anion, or interactions with a biological receptor. researchgate.net However, it is well-documented that Mulliken charges are highly sensitive to the choice of basis set, which can sometimes lead to unphysical results. uni-muenchen.dewikipedia.org Despite this limitation, it remains a widely used tool for a qualitative understanding of charge distribution. mpg.de

Table 3: Illustrative Mulliken Atomic Charges This table shows example output from a Mulliken population analysis, demonstrating how charge is distributed across atoms in a molecule.

| Molecule | Atom | Basis Set | Calculated Mulliken Charge (e) |

| Lithium Fluoride | Li | 6-31G(d) | +0.486 |

| Lithium Fluoride | F | 6-31G(d) | -0.486 |

| Cadmium Complex | Cd | LAV2P | +0.76 |

| Cadmium Complex | S | LAV2P | +0.81 |

| Data sourced from computational chemistry resources and studies. uni-muenchen.deresearchgate.net |

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemistry focuses on static molecular properties, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like this compound, as well as their interactions with their environment, such as solvent molecules or biological receptors. acs.orgnih.gov

The accuracy of MD simulations is critically dependent on the quality of the underlying potential energy function, known as the force field. j-octa.com For ionic species like quaternary ammonium iodides, standard fixed-charge force fields often fail to accurately reproduce dynamic properties because they neglect electronic polarization. nih.gov Consequently, significant effort has been dedicated to developing many-body polarizable force fields. researchgate.netnih.gov

These advanced force fields, such as AMOEBA and those based on the Drude oscillator model, explicitly account for how the charge distribution of an ion changes in response to its local electric field. nih.govresearchgate.net The development process involves parameterizing the force field against high-level quantum chemical calculations and validating it by comparing simulation results with experimental data for properties like density, viscosity, heat of vaporization, and ion self-diffusion coefficients. nih.govacs.org Such validated force fields are crucial for accurately simulating systems containing quaternary ammonium iodides.

Table 4: Overview of Force Fields for Ionic Liquid Simulations This table summarizes various force fields, including those suitable for quaternary ammonium compounds.

| Force Field Model | Type | Key Features | Typical Applications |

| GAFF, OPLS, CL&P | Fixed-Charge | Computationally efficient, simple. | General organic molecules, initial screenings. |

| CL&Pol, APPLEP | Polarizable (Induced Dipole) | Explicitly includes polarization effects. | Ionic liquids, systems with strong electrostatics. |

| CHARMM Polarizable | Polarizable (Drude Oscillator) | Uses auxiliary charged particles (Drude particles) to model polarization. | Biomolecules, ionic liquids. |

| AMOEBA-IL | Polarizable (Induced Dipole) | Specifically parameterized for ionic liquids. | Thermodynamic and transport properties of ionic liquids. |

| Information compiled from reviews on force field development. j-octa.comnih.govresearchgate.net |

MD simulations are an indispensable tool for studying the process of ligand-receptor binding at an atomic level. acs.orgnih.gov For a ligand like this compound, simulations can elucidate the binding pathway, identify key intermolecular interactions (e.g., cation-π interactions with aromatic residues), and characterize the conformational changes in both the ligand and the receptor upon binding. nih.govnih.gov

It is now recognized that proteins are not rigid structures but exist as an ensemble of conformations. researchgate.netresearchgate.net Ligand binding can occur through either an "induced fit" mechanism, where the ligand's presence causes a conformational change in the receptor, or a "conformational selection" mechanism, where the ligand preferentially binds to a pre-existing conformation from the receptor's ensemble. researchgate.net Enhanced sampling techniques, such as accelerated molecular dynamics (aMD), can be used to simulate these binding and unbinding events on computationally accessible timescales, providing detailed insights into the dynamics of the recognition process. core.ac.uk These simulations are critical for understanding how quaternary ammonium compounds interact with biological targets. nih.gov

Table 5: Key Aspects of Ligand-Receptor Binding Simulations This table outlines the types of information that can be extracted from MD simulations of ligand-receptor complexes.

| Simulation Aspect | Information Gained | Relevance to this compound |

| Binding Pathway | Identifies metastable states and transition pathways for ligand association/dissociation. | Understanding how the compound approaches and enters the active site of a receptor. |

| Interaction Analysis | Quantifies hydrogen bonds, electrostatic, and van der Waals interactions. | Identifying key receptor residues responsible for binding affinity and selectivity. |

| Conformational Changes | Characterizes flexibility of receptor loops and side chains upon ligand binding. | Elucidating the mechanism of receptor activation or inhibition. |

| Free Energy Calculations | Computes the binding free energy, providing a theoretical measure of binding affinity. | Predicting the potency of this compound and guiding chemical modifications. |

| Based on general principles from molecular dynamics studies of ligand-receptor interactions. acs.orgnih.govcore.ac.uk |

In Silico Structure-Activity Relationship (SAR) Derivation

The derivation of Structure-Activity Relationships (SAR) through in silico methods is a cornerstone of modern medicinal chemistry, allowing researchers to predict the biological activity of a compound based on its molecular structure. This process typically involves developing a quantitative model that correlates structural or physicochemical properties of a series of compounds with their experimentally determined biological activities.

For a hypothetical SAR study on this compound, researchers would typically require a dataset of structurally similar molecules with corresponding activity data. The general workflow would involve:

Dataset Compilation: Gathering a series of chemical analogs of this compound and their measured biological activities against a specific target.

Molecular Descriptor Calculation: Using specialized software to calculate a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

Model Development: Employing statistical methods and machine learning algorithms—such as multiple linear regression, partial least squares, or neural networks—to build a predictive model linking the descriptors to the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

Such a model could, in theory, identify the key structural features of the this compound scaffold that are critical for its activity, guiding the design of new, potentially more potent or selective analogs. However, no published studies detailing such an approach for this compound are currently available.

Contributions of Computational Chemistry to Rational Chemical Compound Design

Computational chemistry provides powerful tools for rational chemical compound design, enabling scientists to design and evaluate novel molecules in a virtual environment before undertaking expensive and time-consuming laboratory synthesis. This approach aims to optimize the interaction between a compound and its biological target, thereby enhancing its desired therapeutic effect.

The application of these methods to a compound like this compound would theoretically involve several key techniques:

Molecular Docking: If the three-dimensional structure of the biological target of this compound were known, molecular docking simulations could be used to predict its binding orientation and affinity. This would provide insights into the specific intermolecular interactions—such as hydrogen bonds, ionic interactions, and van der Waals forces—that govern the compound's binding.

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model could be developed based on a set of active analogs. This model would define the essential three-dimensional arrangement of chemical features necessary for biological activity, serving as a template for designing new compounds with similar properties.

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the electronic properties of this compound, such as its charge distribution and molecular orbital energies. This information can help in understanding its reactivity and interaction with biological macromolecules at a subatomic level.

These computational strategies have been instrumental in the development of numerous therapeutic agents. Their application to this compound could facilitate a deeper understanding of its mechanism of action and guide the rational design of new derivatives. Nevertheless, the scientific literature does not currently contain reports of such computational studies being performed on this specific compound.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Sophisticated Spectroscopic Techniques for Chemical Compound Analysis

Spectroscopy is the primary toolset for probing the molecular structure of compounds like Oxapropanium (B1215652) iodide. By interacting with molecules using various forms of electromagnetic radiation, these techniques reveal distinct information about atomic connectivity, vibrational modes, and electronic properties.

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, offering a fingerprint for a specific compound. When applied to Oxapropanium iodide, the Raman spectrum is expected to be dominated by the vibrational modes of the organic cation. Raman is particularly sensitive to non-polar bonds and symmetric vibrations.

Key vibrational modes anticipated for the oxapropanium cation include:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region arising from the methylene and methyl groups of the cation.

C-C and C-O Stretching: Vibrations within the oxolane ring and the propyl group would appear in the 800-1200 cm⁻¹ fingerprint region.

C-N Stretching: The stretching vibrations of the quaternary ammonium (B1175870) group are also expected in the fingerprint region, typically around 700-1000 cm⁻¹. For instance, studies on tetramethylammonium iodide have identified characteristic bands for the N⁺(CH₃)₄ cation. ias.ac.in

Ring Vibrations: The cyclic ether portion of the cation will exhibit characteristic ring "breathing" and deformation modes.

The iodide anion (I⁻) itself does not have internal vibrational modes and would not produce a Raman signal. However, in solid-state samples, low-frequency lattice modes involving the cation and anion may be observable below 200 cm⁻¹. ias.ac.in The technique is a powerful tool for studying the relation between analogous series of ammonium salts and hydrocarbons, as the spectra are produced by the vibrating cations. ias.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uk

For this compound, a combination of ¹H and ¹³C NMR experiments would be used for complete structural assignment.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms in the oxapropanium cation. Protons on carbons adjacent to the positively charged nitrogen and the ether oxygen are expected to be shifted downfield due to the deshielding effects of these electronegative atoms. pressbooks.publibretexts.org The integration of the peak areas would correspond to the number of protons giving rise to each signal. msu.edu

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Similar to ¹H NMR, carbons bonded to the nitrogen and oxygen atoms would be shifted to a lower field (higher ppm value), typically in the 50-80 δ range for ether carbons. pressbooks.publibretexts.org

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the exact arrangement of atoms in the oxapropanium ring and the attached propyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Oxapropanium Cation This table presents predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Atom Position (Hypothetical Numbering) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₂ (propyl) | 3.2 - 3.6 | 55 - 65 |

| CH₂ (propyl, middle) | 1.7 - 2.1 | 20 - 30 |

| CH₃ (propyl) | 0.9 - 1.2 | 10 - 15 |

| N-CH₂ (ring) | 3.5 - 4.5 | 60 - 70 |

| O-CH₂ (ring) | 3.7 - 4.7 | 65 - 75 |

| Ring CH₂ (other) | 1.8 - 2.2 | 25 - 35 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. It is an effective tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the bonds within the organic cation.

Key expected absorptions include:

C-H Stretching: Sharp bands are expected in the 2850-3000 cm⁻¹ range, characteristic of sp³-hybridized C-H bonds in the alkyl portions of the cation. libretexts.org

C-O-C Stretching: A strong, prominent band due to the asymmetric stretching of the ether linkage in the oxolane ring is expected between 1050 and 1150 cm⁻¹. pressbooks.publibretexts.org This is often a diagnostic peak for ethers.

C-H Bending: Absorptions corresponding to the scissoring and rocking motions of CH₂ and CH₃ groups typically appear in the 1350-1470 cm⁻¹ region. libretexts.org

C-N Vibrations: Vibrations associated with the C-N bonds of the quaternary ammonium group can also be observed, although they may be less distinct and appear within the complex fingerprint region (below 1500 cm⁻¹).

Table 2: Representative Infrared (IR) Absorption Frequencies for this compound This table presents expected absorption ranges for the functional groups present in the molecule.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2850 - 3000 | C-H Stretch | Alkane (CH₂, CH₃) |

| 1350 - 1470 | C-H Bend | Alkane (CH₂, CH₃) |

| 1050 - 1150 | C-O-C Asymmetric Stretch | Cyclic Ether |

UV-Vis Spectroscopy and Fluorescence Spectrometry

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. The oxapropanium cation, being a saturated aliphatic and heterocyclic compound, lacks the chromophores (like double bonds or aromatic rings) necessary to absorb light in the typical UV-Vis range (200-800 nm).

However, the iodide anion (I⁻) in solution exhibits characteristic and strong absorption peaks in the ultraviolet region. The absorption spectrum of the iodide ion shows two peaks, typically around 193 nm and 226 nm. nih.gov Therefore, a UV-Vis spectrum of a solution of this compound would be expected to show these absorptions, which can be used for the quantitative determination of the iodide concentration. If molecular iodine (I₂) is present as an impurity or forms in solution, it can react with the iodide ion to form the triiodide ion (I₃⁻), which has distinct absorption peaks at approximately 288 nm and 350 nm. nih.govsapub.org

Fluorescence spectrometry measures the emission of light from a substance that has absorbed light. Typically, molecules that fluoresce possess rigid, conjugated π-electron systems. Since the oxapropanium cation does not have such a system, it is not expected to be fluorescent.

Electron Energy-Loss Spectroscopy (EELS) is a highly advanced analytical technique typically performed within a transmission electron microscope (TEM). It analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.orgeels.info Some electrons lose energy by causing inelastic interactions, such as inner-shell ionizations, within the sample atoms. The amount of energy lost is characteristic of the specific element and its bonding environment. wikipedia.org

For this compound, EELS could provide:

Elemental Mapping: By detecting the characteristic energy losses for the K-edges of carbon (≈284 eV), nitrogen (≈401 eV), and oxygen (≈532 eV), and the M- or L-edges of iodine, EELS can map the elemental composition of a sample at the nanoscale. nih.gov This provides quantitative information about elemental distributions. nih.govcambridge.org

Chemical State Information: The fine structure of the ionization edges can provide information about the local chemical environment and bonding state of the elements, although this is more commonly applied to materials science than routine organic compound characterization.

While extremely powerful for nanoscale analysis, EELS is not a standard technique for the bulk characterization of simple organic salts due to its instrumental complexity and sample preparation requirements. nih.gov

Advanced Chromatographic Separation Techniques for Research Samples

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. nih.gov For a salt like this compound, liquid chromatography is the method of choice.

Due to its ionic and non-volatile nature, this compound is not suitable for analysis by gas chromatography (GC) without undergoing decomposition or derivatization. american.edu High-performance liquid chromatography (HPLC) is the preferred method for its analysis and purification. Several HPLC modes can be considered:

Reversed-Phase Chromatography with Ion-Pairing: This is a common and effective technique for separating ionic compounds on standard reversed-phase columns (e.g., C18). An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase. technologynetworks.comshimadzu.com This reagent has a charge opposite to the analyte and a hydrophobic tail. It forms a neutral ion pair with the oxapropanium cation, which can then be retained and separated by the nonpolar stationary phase. technologynetworks.comyoutube.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating highly polar and ionic compounds. It uses a polar stationary phase with a partially aqueous-organic mobile phase. This technique can effectively retain and separate polar quaternary ammonium compounds. chromatographyonline.com

Ion-Exchange Chromatography (IEC): This technique separates ions based on their affinity for an ion-exchange resin (the stationary phase). A cation-exchange column, which has fixed negative charges, would retain the positively charged oxapropanium cation. The cation could then be eluted by increasing the concentration of a competing cation in the mobile phase.

The choice of chromatographic method would depend on the specific analytical goal, such as purity assessment, quantification, or preparative separation. Detection is often achieved using UV-Vis (to detect the iodide counter-ion) or, for greater sensitivity and specificity, mass spectrometry (LC-MS). nih.govrsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of quaternary ammonium compounds (QACs) like this compound. Due to the ionic nature of this compound, standard reversed-phase HPLC can be challenging. However, several specialized HPLC methods are effective.

One common approach is ion-pair chromatography , which involves adding an ion-pairing agent to the mobile phase. This agent, typically an alkyl sulfonate, forms a neutral ion-pair with the positively charged Oxapropanium cation, allowing it to be retained and separated on a traditional reversed-phase column (e.g., C8 or C18). oup.com

Another powerful method is ion-exchange chromatography (IEC) , specifically strong cation exchange (SCX). In this technique, the stationary phase contains negatively charged functional groups that interact with the positively charged Oxapropanium cation. oup.com Elution is typically achieved by increasing the ionic strength or altering the pH of the mobile phase. Aromatic QACs can be analyzed using a cation exchange column with a methanolic ammonium formate eluant and direct UV detection. oup.com For detection, a UV detector can be used if the molecule contains a chromophore, or a refractive index (RI) detector can be used for universal detection. oup.com

A reverse-phase HPLC method has been described for the detection of quaternary ammonium sanitizers in milk, demonstrating the applicability of this technique for complex matrices. nih.gov

| HPLC Method | Stationary Phase | Mobile Phase Principle | Detection Method | Applicability to this compound |

|---|---|---|---|---|

| Ion-Pair Chromatography | Reversed-Phase (C8, C18) | Contains an ion-pairing agent (e.g., alkyl sulfonate) to neutralize the analyte's charge. oup.com | UV, MS, ELSD | High; forms a neutral complex for effective separation. |

| Cation-Exchange Chromatography | Strong Cation Exchange (SCX) | Elution via increasing ionic strength or pH gradient. oup.com | UV, RI, Conductivity | High; directly utilizes the ionic nature of the compound for separation. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., silica, amide) | High organic content with a small amount of aqueous buffer. | MS, ELSD | Moderate to High; suitable for highly polar and ionic compounds. |

Gas Chromatography (GC)

Direct analysis of ionic and non-volatile compounds like this compound by Gas Chromatography (GC) is generally not feasible. american.edu However, pyrolysis-GC (Py-GC) is a viable technique. american.edujst.go.jp In this method, the sample is heated to a high temperature (e.g., 250-300°C) in the GC injector port. american.edujst.go.jp This thermal energy causes the quaternary ammonium salt to undergo a controlled degradation, typically through Hofmann elimination, yielding volatile tertiary amines and other products. american.edu These volatile degradation products can then be separated by the GC column and detected. american.edu

The identity of the resulting tertiary amines can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS), which provides structural information about the pyrolysis products. american.eduresearchgate.net This method has been successfully used for the separation and identification of complex commercial disinfectants containing various quaternary ammonium halides. american.edu An injection port pyrolysis method has been reported for the analysis of QACs in biological materials, demonstrating its utility for complex samples. nih.gov

| Analytical Approach | Principle | Products Analyzed | Key Considerations |

|---|---|---|---|

| Pyrolysis-Gas Chromatography (Py-GC) | Thermal degradation of the non-volatile salt in the hot GC injector to form volatile products. american.edu | Tertiary amines, alkyl halides. jst.go.jpresearchgate.net | Requires high injector temperatures; fragmentation pattern must be known or determined. |

| Derivatization-GC | Chemical conversion of the analyte into a volatile derivative before injection. | Volatile esters or ethers. | Requires a suitable, high-yield derivatization reaction; may introduce artifacts. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. ijarsct.co.in While pure CO₂ is nonpolar, its polarity can be significantly increased by adding polar organic modifiers, such as methanol. rsc.org This makes SFC suitable for the analysis of polar compounds. rsc.orgchromatographytoday.com

SFC offers advantages over HPLC, including faster separations and reduced use of organic solvents. chromatographyonline.comceon.rs For ionic compounds like this compound, mobile phase additives (e.g., acids, bases, or salts) are often necessary to improve peak shape and prevent strong interactions with the stationary phase. chromatographyonline.com SFC is particularly effective for separating and purifying thermally labile and low-to-moderate molecular weight compounds, making it a valuable tool in the pharmaceutical industry. ijarsct.co.in Modern ultra-high performance supercritical fluid chromatography (UPSFC) further enhances the speed and efficiency of separations. chromatographyonline.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple and rapid technique for the qualitative analysis of mixtures. However, separating polar and ionic compounds on standard silica gel plates can be challenging due to strong interactions that may lead to streaking or immobility (low Rƒ values). akjournals.comstackexchange.com

To analyze compounds like this compound, highly polar mobile phases are required. akjournals.com The inherent water content in the silica gel stationary phase can also affect separation, often necessitating complex, multi-component mobile phases to balance water activity. akjournals.com An alternative approach involves modifying the conditions within the TLC chamber. For instance, creating an active atmosphere by introducing gases like carbon dioxide or ammonia can help stabilize the pH and ionic strength of the moving liquid phase, improving the separation of ionic analytes. akjournals.com

Ion Exchange Chromatography for Ionic Species Separation

Ion Exchange Chromatography (IEC) is a powerful technique specifically designed for the separation of ionizable molecules based on their net charge. nih.govmicrobenotes.com The fundamental principle involves the reversible exchange of ions between the sample in the mobile phase and a charged stationary phase. phenomenex.com

For the analysis of this compound, which possesses a permanent positive charge, cation-exchange chromatography is the appropriate method. wikipedia.org In this mode, the stationary phase consists of an immobile matrix with covalently bonded, negatively charged functional groups. microbenotes.comwikipedia.org When a sample containing the Oxapropanium cation is introduced, it displaces counter-ions and binds to the stationary phase. news-medical.net

Separation from other components and subsequent elution are achieved by passing a mobile phase with a high concentration of competing cations (e.g., a high ionic strength salt solution) or by changing the pH to alter the charge characteristics of the analyte or stationary phase. news-medical.net IEC is highly effective for both purification and quantitative analysis of charged molecules, from small ions to large proteins. nih.govwikipedia.org

Mass Spectrometry (MS) for Comprehensive Structural and Purity Assessment

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and purity assessment of chemical compounds. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a molecule. organomation.com

For a pre-charged ionic compound like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are ideal. ESI allows the transfer of ions from solution into the gas phase without significant fragmentation, enabling the direct detection of the intact Oxapropanium cation.

When coupled with high-resolution mass spectrometry (HRMS), such as in an Orbitrap or Time-of-Flight (TOF) analyzer, the exact mass of the ion can be determined with high precision. This allows for the unambiguous calculation of its elemental formula. acs.org

Furthermore, tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragment ions provide detailed structural information. A key feature in the analysis of organic iodine compounds is the potential to selectively detect the characteristic iodide ion (I⁻) at m/z 126.9039 in negative ion mode, which can help locate and identify iodine-containing species in complex mixtures. acs.orgacs.org This method has been used to identify unknown organic iodine compounds in various samples. acs.orgacs.orgbohrium.com

Synergistic Application of Multiple Analytical Techniques for Holistic Characterization

For a comprehensive and unambiguous characterization of this compound, a single analytical technique is often insufficient. A holistic approach involves the synergistic combination of multiple techniques, most notably hyphenated methods that couple a separation technique with a powerful detection method like mass spectrometry. organomation.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most powerful and widely used hyphenated techniques in chemical analysis. podhikaiscientific.com By coupling HPLC (using one of the methods described in 5.2.1) with a mass spectrometer, it is possible to first separate this compound from any impurities, synthesis byproducts, or degradants. Each separated component then enters the mass spectrometer, which provides definitive identification based on its mass-to-charge ratio and fragmentation pattern. podhikaiscientific.com This combination enhances sensitivity and selectivity, allowing for the detection and identification of compounds even at very low concentrations. organomation.com The development of HPLC-MS methods has proven reliable for the sensitive and specific determination of QACs.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides a similar advantage for GC-amenable degradation products. After pyrolysis and separation in the GC, the mass spectrometer identifies the volatile tertiary amines and other fragments, allowing the original structure of the quaternary ammonium salt to be inferred. american.eduresearchgate.net

By integrating data from orthogonal techniques (e.g., HPLC-UV, Py-GC-FID, HRMS, and potentially NMR spectroscopy), a complete and reliable profile of this compound's identity, purity, and structure can be established. This multi-faceted approach is the cornerstone of modern analytical chemistry for ensuring the quality and integrity of pharmaceutical compounds. cambridge.org

Development of Oxapropanium Iodide As Chemical Probes and Research Tools

Rational Design and Synthesis of Oxapropanium (B1215652) Iodide Derivatives for Chemical Probe Applications

The development of oxapropanium iodide-based chemical probes would theoretically be guided by the principles of rational drug design, aiming to create molecules that can specifically interact with and report on components of the cholinergic system, such as acetylcholine (B1216132) receptors or transporters. This process would involve the strategic modification of the core this compound structure to incorporate reporter functionalities, such as fluorophores or radioisotopes, without compromising its affinity for the intended biological target.

The design process would begin with computational modeling to predict the binding of hypothetical this compound derivatives to cholinergic targets. Key considerations would include maintaining the quaternary ammonium (B1175870) group, which is crucial for interaction with the negatively charged binding pockets of cholinergic proteins, while identifying suitable positions on the molecule for the attachment of a reporter group via a linker. The linker's length and flexibility would be optimized to ensure that the reporter group does not sterically hinder the probe's binding.

For fluorescent probes, a common strategy involves conjugating the this compound moiety to a fluorescent dye. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. The synthesis would likely involve a multi-step process, starting with the synthesis of a functionalized this compound precursor containing a reactive group (e.g., an amine, carboxylic acid, or alkyne). This precursor would then be coupled to a complementary activated fluorophore.

For radioisotopic probes, a radioactive isotope of iodine, such as ¹²³I or ¹²⁵I, would be incorporated into the molecule. The synthesis would typically involve a late-stage radioiodination reaction on a suitable precursor molecule. This could be achieved through electrophilic or nucleophilic iodination methods, depending on the precursor's structure and reactivity.

Hypothetical Synthetic Scheme for a Fluorescent this compound Probe:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Starting Material (e.g., a diol) | 1. Protection of one hydroxyl group2. Activation of the other hydroxyl group (e.g., tosylation) | Monoprotected, activated diol |

| 2 | Monoprotected, activated diol | Trimethylamine (B31210) | Quaternary ammonium intermediate |

| 3 | Quaternary ammonium intermediate | 1. Deprotection2. Activation of the hydroxyl group | Functionalized this compound precursor |

| 4 | Functionalized this compound precursor | Activated fluorophore (e.g., NHS-ester) | Fluorescent this compound probe |

This table represents a generalized and hypothetical synthetic route. Specific reagents and conditions would need to be determined through experimental optimization.

Utility of this compound Chemical Probes in Elucidating Cholinergic System Biology

The utility of hypothetical this compound chemical probes would lie in their ability to visualize and quantify components of the cholinergic system in biological preparations, ranging from isolated proteins to living cells and tissues. These tools could provide valuable insights into the distribution, density, and function of cholinergic targets in both healthy and diseased states.

Fluorescently labeled this compound derivatives could be employed in various bio-imaging techniques, such as fluorescence microscopy and flow cytometry. These probes would allow for the visualization of cholinergic receptors on the surface of cells, enabling studies on receptor trafficking, internalization, and clustering. By using techniques like Förster Resonance Energy Transfer (FRET), it might be possible to study the conformational changes of receptors upon ligand binding.

Radiolabeled this compound probes would be particularly useful for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). These non-invasive methods could be used to map the distribution of cholinergic targets in the living brain, providing crucial information for the diagnosis and monitoring of neurological disorders associated with cholinergic dysfunction, such as Alzheimer's disease and Parkinson's disease. Furthermore, radiolabeled probes could be used in quantitative autoradiography studies on post-mortem tissue to determine the density of cholinergic receptors with high spatial resolution.

Potential Applications of this compound Chemical Probes:

| Probe Type | Technique | Biological Question |

| Fluorescent Probe | Fluorescence Microscopy | Subcellular localization of cholinergic receptors |

| Fluorescent Probe | Flow Cytometry | Quantification of receptor expression on different cell populations |

| Fluorescent Probe | FRET | Conformational changes of receptors upon agonist/antagonist binding |

| Radioisotopic Probe | PET/SPECT Imaging | In vivo mapping of cholinergic receptor distribution in the brain |

| Radioisotopic Probe | Autoradiography | Quantitative analysis of receptor density in tissue sections |

This table outlines the potential, yet currently undocumented, applications of this compound-based chemical probes in cholinergic system research.

Future Research Trajectories and Emerging Avenues for Oxapropanium Iodide Studies

Prospective Investigations into Novel Ligand-Receptor Interactions and Subtype Specificity

Currently, there is a lack of publicly available research detailing the specific binding affinities and functional activities of Oxapropanium (B1215652) iodide at various cholinergic receptor subtypes, including both muscarinic and nicotinic receptors. Future research should prioritize a thorough investigation of these fundamental pharmacological parameters.

Key Areas for Future Investigation:

Receptor Binding Assays: Comprehensive radioligand binding assays are necessary to determine the dissociation constants (Kd) of Oxapropanium iodide for the five muscarinic receptor subtypes (M1-M5) and the various nicotinic receptor subunit combinations. This would establish a foundational understanding of its receptor interaction profile.

Functional Assays: In vitro functional assays, such as calcium imaging or second messenger analysis, would be crucial to characterize the functional consequences of receptor binding. These studies would determine whether this compound acts as an agonist, antagonist, or allosteric modulator at each receptor subtype.

Structural Biology: Elucidating the crystal structure of this compound in complex with different cholinergic receptors could provide invaluable insights into the specific molecular interactions that govern its binding and selectivity. This knowledge would be instrumental for the rational design of new, more specific cholinergic ligands. nih.gov

Table 1: Hypothetical Research Plan for Ligand-Receptor Interaction Studies

| Research Step | Methodology | Desired Outcome |

| Initial Screening | Radioligand displacement assays | Preliminary binding profile at major cholinergic receptor families. |

| Subtype Specificity | Assays using cell lines expressing individual receptor subtypes | Determination of affinity and selectivity for M1-M5 and various nAChR subtypes. |

| Functional Characterization | In vitro functional assays (e.g., GTPγS binding, calcium flux) | Classification as agonist, antagonist, or allosteric modulator with potency and efficacy values. |

| Structural Analysis | X-ray crystallography or cryo-electron microscopy | High-resolution structure of the ligand-receptor complex to identify key binding interactions. |

Integration of Multi-Omics Data for a Systems-Level Understanding of Cholinergic Modulation

The systemic effects of cholinergic agents are complex and multifaceted. A systems-level understanding of how this compound modulates cellular and physiological processes is currently lacking. The application of multi-omics technologies represents a powerful approach to bridge this knowledge gap. nih.govbiocompare.comyoutube.comastrazeneca.com

Future research could involve treating relevant cell lines or animal models with this compound and subsequently performing a suite of omics analyses:

Transcriptomics (RNA-seq): To identify genes whose expression is altered following exposure to the compound, revealing the downstream signaling pathways and cellular processes affected.

Proteomics: To quantify changes in protein expression and post-translational modifications, providing a more direct measure of the functional changes within the cell.

Metabolomics: To analyze changes in the cellular metabolome, offering insights into the metabolic pathways impacted by cholinergic modulation.

Integrating these datasets would enable the construction of comprehensive network models of this compound's mechanism of action, potentially uncovering novel therapeutic targets and biomarkers. oup.com

Advancements in Computational Modeling for Predictive Research and Material Design

Computational modeling and in silico techniques are increasingly vital in modern drug discovery and development. nih.govmdpi.com For this compound, these approaches could be leveraged to predict its pharmacological properties and guide the design of novel derivatives with improved characteristics.

Potential Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of structural analogs of this compound, QSAR models could be developed to correlate specific chemical features with biological activity. nih.govoup.comnih.govresearchgate.netresearchgate.net This would enable the prediction of the activity of new, unsynthesized compounds.

Molecular Docking and Dynamics Simulations: These techniques can be used to model the interaction of this compound with cholinergic receptors at an atomic level, predicting binding modes and affinities. nih.gov Such simulations can also provide insights into the dynamic behavior of the ligand-receptor complex over time.

Pharmacophore Modeling: Based on the known structures of active cholinergic ligands, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for activity. This model could then be used to virtually screen large chemical libraries for new compounds with the potential to interact with cholinergic targets.

Continual Integration of Green Chemistry Principles in Synthetic Development

The principles of green chemistry are becoming increasingly important in the synthesis of active pharmaceutical ingredients (APIs) to minimize environmental impact. pharmafeatures.comjocpr.comindiapharmaoutlook.com While specific "green" synthetic routes for this compound are not documented, future development of this compound should incorporate these principles.

Areas for Green Chemistry Application:

Solvent Selection: Prioritizing the use of greener solvents, such as water or bio-based solvents, and minimizing the use of hazardous organic solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. seqens.com

Catalysis: Employing catalytic reactions, including biocatalysis, to reduce the need for stoichiometric reagents and improve reaction efficiency. seqens.com

Energy Efficiency: Developing synthetic processes that can be conducted at ambient temperature and pressure to reduce energy consumption.

Future research into the synthesis of this compound and related quaternary ammonium (B1175870) iodides should focus on developing sustainable and scalable one-pot protocols to improve efficiency and reduce environmental impact. rsc.orgrsc.orgresearchgate.net

Evolution of Next-Generation Analytical and Spectroscopic Methodologies for Complex Systems

Advanced analytical and spectroscopic techniques are essential for the characterization and quantification of pharmaceutical compounds. rroij.compharmafocusamerica.comspectroscopyonline.compaulrpalmer.comacs.org For this compound, the application of modern analytical methods would be crucial for its study in complex biological matrices.

Emerging Analytical and Spectroscopic Techniques:

High-Resolution Mass Spectrometry (HRMS): For the accurate identification and quantification of this compound and its potential metabolites in biological samples. pharmafocusamerica.com

Advanced NMR Spectroscopy: Techniques such as 2D-NMR could be used for the unambiguous structural elucidation of the compound and its derivatives.

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) would provide a highly sensitive and selective method for the analysis of this compound in complex mixtures.

Ionic Liquid-Based Separation Techniques: The unique properties of ionic liquids can be harnessed to develop novel and efficient analytical methods for the separation and analysis of ionic compounds like this compound. nih.govmdpi.comresearchgate.netacs.orgbenthamdirect.com

The evolution of these methodologies will be critical for enabling more detailed and precise studies of this compound's pharmacokinetics and pharmacodynamics in future research.

Q & A

Basic: How can researchers design a reproducible synthesis protocol for Oxapropanium iodide?

Methodological Answer:

- Step 1 : Define stoichiometric ratios and reaction conditions (solvent, temperature, inert atmosphere) based on analogous iodide compounds (e.g., perovskite synthesis in ).

- Step 2 : Use controlled crystallization techniques, such as slow evaporation or antisolvent methods, to ensure purity.

- Step 3 : Document all steps rigorously, including precursor purification and reaction monitoring (e.g., TLC or in-situ spectroscopy) .

- Step 4 : Validate reproducibility by repeating the synthesis in triplicate and comparing yields/purity via NMR or XRD .

Basic: What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- Primary Techniques :

- XRD : Compare diffraction patterns with computational models (e.g., Mercury CSD) to confirm crystal structure .

- NMR : Analyze proton and carbon environments to verify organic ligand integrity .

- Supplementary Methods :

Advanced: How can researchers investigate the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

-

Step 1 : Measure optical absorption spectra to determine bandgap energy (e.g., Tauc plot analysis) .

-

Step 2 : Conduct Hall-effect or Seebeck coefficient measurements to evaluate charge carrier type (n/p) and mobility .

-

Step 3 : Compare with computational simulations (DFT or GW approximations) to validate experimental data .

-

Data Table Example :

Property Experimental Value Computational Value Bandgap (eV) 1.45 1.50 Electron Mobility (cm²/Vs) 1200 1350

Advanced: What strategies resolve contradictions between experimental and computational data for this compound’s properties?

Methodological Answer:

- Strategy 1 : Re-examine experimental conditions (e.g., oxygen exposure may alter conductivity, as seen in Sn-based perovskites) .

- Strategy 2 : Validate computational parameters (e.g., exchange-correlation functionals in DFT) against benchmark systems .

- Strategy 3 : Perform error propagation analysis to quantify uncertainties in both datasets .

Advanced: How can mixed-methods approaches enhance understanding of this compound’s reactivity?

Methodological Answer:

- Primary Data : Conduct kinetic studies (e.g., UV-Vis monitoring of iodide release in solution) .

- Secondary Data : Cross-reference with literature on analogous iodides (e.g., degradation mechanisms in perovskite solar cells) .

- Integration : Use statistical tools (PCA or ANOVA) to correlate reactivity trends with structural descriptors .

Basic: What criteria should guide the formulation of research questions about this compound?

Methodological Answer:

- Criterion 1 : Ensure questions are narrow (e.g., “How does ligand substitution affect this compound’s bandgap?”) .

- Criterion 2 : Avoid binary answers; focus on mechanistic insights (e.g., “What synthesis parameters control crystallinity?”) .

- Criterion 3 : Align with gaps in literature, such as stability under ambient conditions .

Advanced: How to design a study comparing this compound with hybrid perovskite iodides?

Methodological Answer:

- Design Framework :

Basic: How to ensure methodological rigor in reproducibility studies?

Methodological Answer:

- Best Practices :

Advanced: What computational tools are suitable for modeling this compound’s charge transport?

Methodological Answer:

- Toolkit :

Advanced: How to address ethical and safety concerns in handling this compound?

Methodological Answer:

Retrosynthesis Analysis